molecular formula C18H18ClF3N2O3 B3042827 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide CAS No. 680213-86-9

2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide

Cat. No. B3042827
CAS RN: 680213-86-9
M. Wt: 402.8 g/mol
InChI Key: KTUJWQIYHXYEJN-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C16H14ClF3N2O3 . It has a molecular weight of 374.74 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.74 . More detailed physical and chemical properties are not available in my search results.

Scientific Research Applications

Supramolecular Structures

Research on isomeric compounds similar to 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide shows that they can form various supramolecular structures. For instance, molecules like 2-chloro-N-(nitrophenyl)nicotinamides are linked by hydrogen bonds into chains of edge-fused rings, highlighting the potential for diverse molecular architectures in this class of compounds (de Souza et al., 2005).

Pharmaceutical Co-Crystals

Studies on nicotinamide derivatives demonstrate their ability to form pharmaceutical co-crystals. For example, co-crystals made from 2-chloro-4-nitrobenzoic acid and nicotinamide show increased thermal stability compared to their pure components, suggesting potential applications in pharmaceutical formulation (Lemmerer et al., 2010).

Key Intermediate for Herbicide Synthesis

Compounds structurally related to 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide have been utilized as key intermediates in synthesizing herbicides. For instance, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is crucial for producing the herbicide trifloxysulfuron (Hang-dong, 2010).

Antitumor Activity

Similar compounds, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown antitumor activity, indicating the potential therapeutic applications of these nicotinamide derivatives in cancer treatment (Grivsky et al., 1980).

properties

IUPAC Name

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3/c1-4-24(10-11-7-12(26-2)9-13(8-11)27-3)17(25)15-14(18(20,21)22)5-6-23-16(15)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUJWQIYHXYEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC(=C1)OC)OC)C(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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